molecular formula C24H25ClN4OS B2474969 6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1359129-36-4

6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

货号: B2474969
CAS 编号: 1359129-36-4
分子量: 453
InChI 键: OWBSQZPZPXIUHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The compound 6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a pyrazolo-pyrimidinone derivative characterized by a bicyclic heteroaromatic core. This structure incorporates a pyrazole ring fused to a pyrimidinone moiety, with substituents at positions 1, 3, 5, and 4. Key features include:

  • 1-Ethyl and 3-methyl groups: These alkyl substituents likely enhance metabolic stability and modulate electronic effects on the core structure.
  • 6-(4-Chlorobenzyl): The 4-chlorobenzyl group is a common pharmacophore in medicinal chemistry, often associated with improved target engagement and bioavailability due to its lipophilicity and electron-withdrawing properties .

For example, describes the reaction of a pyrazolo-pyrimidinone precursor with substituted phenacyl chlorides to form thioether-linked derivatives, suggesting a plausible pathway for introducing the 5-((2,5-dimethylbenzyl)thio) group .

属性

IUPAC Name

6-[(4-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methylsulfanyl]-1-ethyl-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4OS/c1-5-29-22-21(17(4)27-29)26-24(31-14-19-12-15(2)6-7-16(19)3)28(23(22)30)13-18-8-10-20(25)11-9-18/h6-12H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBSQZPZPXIUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C24H25ClN4OS
  • Molecular Weight : 453.0 g/mol

The structural representation indicates the presence of a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antiviral Activity
    • Compounds similar to pyrazolo[4,3-d]pyrimidines have shown significant antiviral properties. For instance, derivatives have been evaluated for their efficacy against viruses like herpes simplex virus (HSV) and respiratory syncytial virus (RSV) with promising results .
    • The compound's structure suggests it may inhibit viral replication through mechanisms similar to those observed in related compounds.
  • Anticancer Potential
    • Pyrazolo[4,3-d]pyrimidines have been investigated for their ability to inhibit cancer cell proliferation. Some studies indicate that modifications in the side groups can enhance cytotoxicity against various cancer cell lines .
    • The specific biological pathways targeted by this compound remain to be fully elucidated but may involve interference with signaling pathways critical for cancer cell survival.
  • Enzyme Inhibition
    • Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic processes. For example, inhibitors targeting CYP enzymes are crucial for understanding drug metabolism and interactions .
    • The potential for this compound to act as an enzyme inhibitor could provide insights into its pharmacological applications.

The precise mechanism of action for 6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is not fully characterized; however, it may involve:

  • Binding to Specific Receptors : The compound may interact with cellular receptors or enzymes, modulating their activity.
  • Inhibition of Viral Replication : Similar compounds have been shown to disrupt viral RNA synthesis or protein translation.

Case Studies and Research Findings

A review of the literature reveals several studies that highlight the biological activities of related compounds:

StudyFindings
Dawood et al. (2024)Identified pyrazole derivatives with significant antiviral activity against HSV, suggesting similar potential for the target compound .
Wu et al. (2024)Developed new pyrazole amides with effective inhibition of RSV replication at micromolar concentrations, indicating a possible avenue for exploration with the target compound .
Research on CYP InhibitionHighlighted the importance of structural modifications in enhancing enzyme inhibition profiles, relevant for understanding the pharmacokinetics of the target compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrazolo-pyrimidinones and related heterocycles exhibit diverse biological activities, influenced by substituent patterns. Below is a comparative analysis of the target compound with key analogs:

Structural and Substituent Variations

Compound Name Core Structure R1 (Position 1) R3 (Position 3) R5 (Position 5) R6 (Position 6) Key Features
Target compound Pyrazolo[4,3-d]pyrimidin-7-one Ethyl Methyl (2,5-Dimethylbenzyl)thio 4-Chlorobenzyl High lipophilicity; potential for dual hydrophobic/electronic interactions
6-[(Phenylmethyl)amino]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one () Pyrazolo[3,4-d]pyrimidin-4-one - - - Phenylmethylamino Amino substitution at R6; reduced steric bulk compared to thioether
5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-methyl-3-phenyl-2-thioxothiazolo[4,5-d]pyrimidin-7-one (Fig. 19, ) Thiazolo[4,5-d]pyrimidin-7-one - Phenyl (4-Chlorophenyl-2-oxoethyl)thio Methyl Thiazolo core; oxoethyl-thio group with 4-chlorophenyl
1,3-Dimethyl-6-substituted-pyrazolo[3,4-b]pyrazin-5-ones () Pyrazolo[3,4-b]pyrazin-5-one Methyl Methyl Substituted amino acids (e.g., Val) - Amino acid-derived R5 groups; lactamization for ring closure

Key Observations

Thiazolo cores (Fig.

Substituent Effects: Thioether vs. Amino Groups: The 5-((2,5-dimethylbenzyl)thio) group in the target compound offers greater steric hindrance and lipophilicity compared to the 6-phenylmethylamino group in , which may improve membrane permeability . Chlorobenzyl vs. Methyl Groups: The 4-chlorobenzyl substituent at R6 (target compound) likely increases binding affinity to hydrophobic pockets compared to simpler methyl groups (Fig. 19, ) .

Biological Implications :

  • While specific data for the target compound are absent, and highlight that chlorinated aromatic groups and thioether linkages are associated with anti-inflammatory and antibacterial activities .
  • The 2,5-dimethylbenzyl group may reduce metabolic oxidation compared to unsubstituted benzyl groups, extending half-life .

常见问题

Basic Questions

Q. What are the recommended synthetic routes for preparing this compound?

  • Methodology : Solvent-free condensation followed by reflux in ethanol is a common approach. For example, reacting chloroacetamide derivatives with amines under controlled heating (10–15 min), followed by reflux in ethanol for 3 hours to ensure cyclization. Purification via crystallization from polar aprotic solvents (e.g., DMF/water) yields pure products .
  • Key Steps : Monitor reaction progress using TLC and optimize solvent ratios (e.g., acetic anhydride/acetic acid mixtures) to improve yields (typically 57–68%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Techniques :

  • IR Spectroscopy : Confirm functional groups (e.g., C≡N stretch at ~2,219 cm⁻¹, NH bands at 3,400–3,200 cm⁻¹) .
  • NMR : Identify substituents (e.g., methyl groups at δ 2.24–2.37 ppm in 1H^1H-NMR, aromatic protons at δ 6.56–8.01 ppm) and verify stereochemistry .
  • Mass Spectrometry : Validate molecular weight (e.g., m/z 386–403 for related pyrimidine derivatives) .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating biological activity?

  • Design : Use randomized block designs with split-split plots to account for variables like dose-response, exposure time, and biological replicates (e.g., 4 replicates with 5 plants/group in pharmacological studies) .
  • Controls : Include positive/negative controls for bioactivity assays (e.g., antioxidant activity tests using DPPH radical scavenging) .

Q. How can structural modifications influence the compound’s pharmacokinetic properties?

  • Approach :

  • Substituent Engineering : Replace the 4-chlorobenzyl group with electron-withdrawing groups (e.g., cyano) to enhance metabolic stability .
  • Thioether Linkage Optimization : Introduce steric hindrance (e.g., bulkier aryl groups) to reduce CYP450-mediated oxidation .
    • Validation : Use in vitro hepatic microsomal assays and HPLC-MS to track metabolite profiles .

Q. What strategies resolve contradictory data regarding the compound’s mechanism of action?

  • Multi-Method Validation : Combine enzyme inhibition assays (e.g., phosphodiesterase activity), cellular uptake studies, and molecular docking to cross-validate targets .
  • Data Reconciliation : Apply statistical tools (e.g., ANOVA for dose-dependent effects) and orthogonal assays (e.g., SPR for binding affinity) to address discrepancies .

Q. How can researchers assess environmental fate and ecotoxicological risks?

  • Framework : Follow the INCHEMBIOL project guidelines:

  • Study abiotic degradation (hydrolysis/photolysis) under varying pH and UV conditions .
  • Evaluate bioaccumulation potential using logP calculations and aquatic toxicity models (e.g., Daphnia magna assays) .
    • Analytical Tools : Use LC-MS/MS to quantify environmental residuals and QSAR models to predict ecotoxicity .

Q. What computational methods predict the compound’s binding affinity to target proteins?

  • Techniques :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with PDE5 or kinase domains, focusing on hydrogen bonding with pyrimidine cores .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
    • Validation : Cross-reference with experimental IC50_{50} values from enzyme inhibition assays .

Methodological Resources

  • Synthesis Protocols : Refer to solvent-free condensation and reflux methodologies .
  • Analytical Standards : Use AOAC SMPR guidelines for phosphodiesterase inhibitor characterization .
  • Environmental Impact Models : Apply INCHEMBIOL frameworks for ecotoxicological risk assessment .

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